3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-7(2)5-18-11(19)9-10(16(4)13(18)20)15-12-14-8(3)6-17(9)12/h6-7H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSKNELNXIMTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological targets and its therapeutic implications based on recent research findings.
- Molecular Formula : C13H17N5O2
- Molecular Weight : 275.30 g/mol
- CAS Number : 924740-63-6
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on enzymes and potential therapeutic applications.
1. Inhibition of Enzymes
Research indicates that this compound exhibits inhibitory activity against various enzymes:
- Phosphodiesterase (PDE) Inhibition : It has been shown to inhibit certain phosphodiesterases, which are crucial in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased cAMP levels, potentially enhancing cellular signaling pathways associated with neuroprotection and anti-inflammatory effects .
2. Antioxidant Activity
The compound has demonstrated antioxidant properties in several assays:
- DPPH Assay : In studies measuring antioxidant activity via the DPPH radical scavenging method, this compound showed significant activity compared to standard antioxidants like quercetin .
3. Neuroprotective Effects
Given its structural similarity to xanthine derivatives known for neuroprotective effects:
- Neurodegenerative Disease Models : The compound has been evaluated in models of neurodegeneration where it exhibited protective effects against neuronal cell death induced by oxidative stress .
Case Studies and Research Findings
Several studies have reported on the biological activity and potential therapeutic applications of this compound:
Comparison with Similar Compounds
Data Tables
Table 1: Receptor Binding Affinity Comparison
| Compound | 5-HT1A (Ki, nM) | 5-HT7 (Ki, nM) | PDE4B (IC50, µM) | |
|---|---|---|---|---|
| 3-Isobutyl-1,7-dimethyl* | ~15 (predicted) | >100 | >10 | |
| Compound 3i | 1.2 | 12 | >10 | |
| CB11 | N/A | N/A | N/A |
*Predicted based on structural analogs.
Table 2: Pharmacokinetic Parameters
| Compound | logP | Metabolic t1/2 (min) | Solubility (µM) |
|---|---|---|---|
| 3-Isobutyl-1,7-dimethyl | 3.5 | ~60 | <5 |
| 1,7-Dimethyl-8-(2-hydroxyethyl) | 2.0 | 120 | 50 |
Q & A
Q. What are the optimal synthetic routes for 3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions of amido-nitriles under mild conditions. A common protocol includes:
Cyclization : Reacting precursors (e.g., substituted purines with isobutyl groups) in dichloromethane or ethanol at 60–80°C for 6–12 hours.
Catalysts : Erbium triflate (Er(OTf)₃) enhances reaction efficiency by stabilizing intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity.
Key Variables :
- Temperature: Higher temperatures (80°C) reduce reaction time but may increase side products.
- Solvent polarity: Ethanol improves solubility of intermediates compared to dichloromethane .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., isobutyl at N3, methyl at C1/C7). Key signals include:
- δ 1.05 ppm (doublet, isobutyl CH₃).
- δ 3.45 ppm (singlet, N1-CH₃) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. 305.33 g/mol; observed [M+H]⁺ 306.34) .
- X-ray Crystallography : Resolves π-stacking interactions in the imidazo-purine core, critical for understanding solid-state stability .
Advanced Research Questions
Q. What structural modifications enhance this compound's enzyme inhibition efficacy, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- Substituent Effects :
- Isobutyl at N3 : Increases lipophilicity (logP ~2.8), enhancing membrane permeability .
- Methyl at C1/C7 : Steric hindrance reduces off-target binding to adenosine receptors .
- SAR Workflow :
Analog Synthesis : Replace isobutyl with cyclohexyl or benzyl groups.
In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., PDE4B, 5-HT1A receptors).
Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with Ser³⁵⁰ in 5-HT1A) .
Example : Trifluoromethyl substitution at the phenyl ring (as in AZ-861) increases 5-HT1A binding affinity (Ki = 0.2 nM vs. 0.6 nM for non-fluorinated analogs) .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Case Study : Discrepancies in IC₅₀ values for PDE10A inhibition (e.g., 1.2 µM vs. 3.4 µM) may arise from:
Assay Conditions : ATP concentration (10 µM vs. 100 µM) alters competitive inhibition kinetics .
Cell Models : HEK293 vs. CHO cells express varying levels of endogenous phosphatases.
- Validation Steps :
Cross-Lab Replication : Standardize protocols (e.g., Eurofins Panlabs’ enzyme panels).
Metabolic Stability Tests : Human liver microsomes (HLM) identify rapid degradation (t₁/₂ < 30 min) as a confounding factor .
Q. What in vivo models are appropriate for evaluating its antidepressant potential, and how are pharmacokinetic parameters optimized?
- Methodological Answer :
- Animal Models :
- Forced Swim Test (FST) : Mice treated with 10 mg/kg (i.p.) show reduced immobility time (∆ = 45% vs. control), indicating antidepressant-like effects .
- 5-HT1A Knockout Mice : Confirm target specificity by abolishing FST effects .
- PK Optimization :
- Brain Penetration : LogD ~2.5 balances blood-brain barrier permeability.
- Half-Life Extension : Propyleneglycol-based formulations increase t₁/₂ from 2.1 to 4.8 hours in rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
